Cas no 1490683-39-0 (1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine)

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine is a brominated furan derivative featuring an azetidine-3-amine moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of both a reactive bromofuran group and a strained azetidine ring enhances its utility in cross-coupling reactions and as a building block for heterocyclic compounds. The primary amine functionality allows for further derivatization, facilitating the development of pharmacologically active molecules. Its well-defined structure and stability under standard conditions make it suitable for applications in drug discovery and material science. This compound is particularly useful in the synthesis of targeted small molecules due to its modular reactivity and compatibility with diverse synthetic methodologies.
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine structure
1490683-39-0 structure
Product name:1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine
CAS No:1490683-39-0
MF:C8H11BrN2O
MW:231.089740991592
CID:5057805

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine
    • 1-((5-Bromofuran-2-yl)methyl)azetidin-3-amine
    • 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine
    • Inchi: 1S/C8H11BrN2O/c9-8-2-1-7(12-8)5-11-3-6(10)4-11/h1-2,6H,3-5,10H2
    • InChI Key: CMQVHAHGXRDGGO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(CN2CC(C2)N)O1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 161
  • XLogP3: 0.8
  • Topological Polar Surface Area: 42.4

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B145166-100mg
1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine
1490683-39-0
100mg
$ 160.00 2022-06-07
Life Chemicals
F1908-2901-1g
1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine
1490683-39-0 95%+
1g
$753.0 2023-09-07
Life Chemicals
F1908-2901-0.25g
1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine
1490683-39-0 95%+
0.25g
$679.0 2023-09-07
Life Chemicals
F1908-2901-5g
1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine
1490683-39-0 95%+
5g
$2259.0 2023-09-07
TRC
B145166-1g
1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine
1490683-39-0
1g
$ 1000.00 2022-06-07
Life Chemicals
F1908-2901-0.5g
1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine
1490683-39-0 95%+
0.5g
$715.0 2023-09-07
TRC
B145166-500mg
1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine
1490683-39-0
500mg
$ 660.00 2022-06-07
Life Chemicals
F1908-2901-2.5g
1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine
1490683-39-0 95%+
2.5g
$1506.0 2023-09-07
Life Chemicals
F1908-2901-10g
1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine
1490683-39-0 95%+
10g
$3163.0 2023-09-07

Additional information on 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine

Comprehensive Overview of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine (CAS No. 1490683-39-0)

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine (CAS No. 1490683-39-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique structural framework, combining a bromofuran moiety with an azetidin-3-amine core, making it a valuable intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for designing novel bioactive molecules, given its ability to modulate biological targets.

The 5-bromofuran component in this compound is a critical functional group, often associated with enhanced reactivity and selectivity in cross-coupling reactions. This attribute aligns with the growing demand for sustainable synthetic methodologies, a hot topic in modern chemistry. As industries shift toward greener practices, compounds like 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine are being explored for their compatibility with catalytic processes and atom-efficient transformations.

In the context of drug development, the azetidine ring is a privileged scaffold due to its conformational rigidity and metabolic stability. This has led to a surge in searches for "azetidine derivatives in medicinal chemistry" and "small molecule modulators." The amine functionality at the 3-position further enhances the compound's utility, enabling facile derivatization for structure-activity relationship (SAR) studies. Such features make it a candidate for addressing challenges in targeted therapy and precision medicine.

From a commercial perspective, CAS No. 1490683-39-0 is often queried alongside terms like "high-purity chemical intermediates" and "custom synthesis services." Suppliers and contract research organizations (CROs) highlight its role in accelerating hit-to-lead optimization, a critical phase in drug discovery pipelines. The compound's bromine atom also opens avenues for palladium-catalyzed coupling reactions, a technique frequently searched by synthetic chemists.

Beyond pharmaceuticals, 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine has potential applications in material science, particularly in the design of functional polymers and ligands for catalysis. Its bifunctional nature allows for incorporation into larger architectures, catering to the rising interest in "multifunctional materials" and "smart coatings." This versatility positions it as a compound of interest across interdisciplinary research.

Quality control and analytical characterization are paramount for this compound, with users frequently searching for "HPLC methods for azetidine derivatives" and "spectroscopic data interpretation." Advanced techniques like NMR and mass spectrometry are employed to ensure batch-to-batch consistency, addressing the demand for reproducible synthetic standards in academia and industry.

In summary, 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine (CAS No. 1490683-39-0) stands at the intersection of innovation and practicality. Its structural features and reactivity profile make it a focal point for researchers exploring next-generation therapeutics and advanced materials. As scientific inquiries evolve, this compound is poised to remain a key player in addressing contemporary challenges in chemistry and beyond.

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